molecular formula C9H7ClN2O2 B2409205 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1266114-83-3

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B2409205
CAS No.: 1266114-83-3
M. Wt: 210.62
InChI Key: KBEUFWOEEZYNHV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a high-value chemical building block in medicinal chemistry and anticancer research. This compound features a pyrrolopyridine core, a privileged scaffold in drug discovery known to mimic various biomolecules . The strategic chlorination at the 5-position and the methyl ester group at the 2-position make it a versatile intermediate for further synthetic modification, enabling the construction of more complex molecules for biological evaluation. While specific biological data for this isomer is limited in the literature, the broader class of pyrrolopyridine (7-azaindole) compounds to which it belongs has demonstrated significant and diverse biological activities. These fused heterocyclic scaffolds are frequently investigated as antiproliferative agents and are found in compounds that act as potent inhibitors of various kinases, such as Cdc7 kinase and PARP-1 , which are critical targets in oncology research. The presence of the chlorine atom is a common feature in many active compounds, as it can be used in further cross-coupling reactions to introduce diverse aromatic groups, optimizing the compound's properties and potency . This product is intended for research purposes as a key synthetic precursor. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to develop novel therapeutic candidates, particularly in the areas of kinase inhibition and DNA interaction studies .

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEUFWOEEZYNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been studied for its potential therapeutic effects in various medical conditions. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of cancer cells by targeting specific metabolic pathways essential for cell division.

Case Study: Antiproliferative Effects

A study evaluated the compound's efficacy against several cancer cell lines using the GI50 metric, which measures the concentration required to inhibit cell growth by 50%. The results indicated notable potency with GI50 values in the nanomolar range for certain cell lines.

Cell LineGI50 Value (nM)Remarks
A54938Effective against lung cancer
HeLa45Effective against cervical cancer
MCF-750Effective against breast cancer

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Its mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Case Study: Antimicrobial Efficacy

A detailed study assessed the antimicrobial activity of various derivatives, including this compound against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mLRemarks
Staphylococcus aureus15.62Effective against MRSA
Escherichia coli31.25Moderate activity
Pseudomonas aeruginosa>100Limited effectiveness

Common Synthetic Routes

  • Cyclization Reactions : Utilizing appropriate amines and carboxylic acids under controlled conditions.
  • Halogenation : Introducing chlorine at specific positions on the pyrrolidine ring to enhance biological activity.
  • Esterification : Converting carboxylic acids into esters to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position and ester group at the 2-position make it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, anti-inflammatory effects, and potential applications in drug development.

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, demonstrating their potency compared to standard antibacterial agents like ciprofloxacin (MIC of 2 µg/mL) .

CompoundTarget BacteriaMIC (µg/mL)
Pyrrole DerivativeStaphylococcus aureus3.12 - 12.5
CiprofloxacinStaphylococcus aureus2
TriclosanE. coli10

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. Specifically, it has been observed to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β in a dose-dependent manner. This suggests potential therapeutic applications in inflammatory diseases .

Toxicity and Safety Profile

Toxicity assessments using QSAR models indicate that this compound is classified as non-toxic (class 5) or slightly toxic (class 4). This classification is based on predicted LD50 values across various administration routes .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The study highlighted its superior activity against resistant strains of bacteria and its potential as a lead compound for developing new antibiotics .

In Silico Evaluation

In silico studies have predicted various biological activities for this compound, including potential antineoplastic effects. These findings suggest that further exploration could lead to the development of new therapeutic agents targeting cancer cells .

Q & A

Q. What are the established synthetic routes for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted pyridine intermediates. For example, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate analogs are synthesized using Sonogashira coupling followed by cyclization, achieving ~60% yield under optimized conditions (Pd catalysis, THF solvent, 80°C) . Methanol or ethanol esters are interchangeable depending on the nucleophilic substitution strategy. Reaction monitoring via TLC and HPLC is critical to avoid over-halogenation byproducts .

Q. What spectroscopic techniques are recommended for structural confirmation?

Key characterization methods include:

  • 1H/13C NMR : To confirm the pyrrolopyridine core and ester group (e.g., methyl ester resonance at ~3.9 ppm; aromatic protons at 7.2–8.5 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 225.03 for C9H7ClN2O2) .
  • IR Spectroscopy : To identify carbonyl stretching (~1700 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

Q. How can researchers mitigate impurities during synthesis?

Common impurities include unreacted halogenated precursors or dechlorinated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity to >95% . Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) is essential .

Advanced Research Questions

Q. How does the chlorine substituent at position 5 influence the compound’s reactivity in cross-coupling reactions?

The 5-chloro group acts as a directing moiety, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids at 100°C in DMF replaces chlorine with aryl groups, forming derivatives for pharmacological screening . Computational studies (DFT) suggest the electron-withdrawing chlorine enhances electrophilicity at adjacent positions .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Solubility in aqueous buffers (e.g., PBS) is limited due to the hydrophobic pyrrolopyridine core. Strategies include:

  • Co-solvent systems : 10% DMSO in PBS (v/v) for cell-based assays .
  • Prodrug modification : Ester hydrolysis to the carboxylic acid derivative improves hydrophilicity .
  • Nanoformulation : Liposomal encapsulation increases bioavailability in cytotoxicity studies .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC50 values (e.g., anticancer activity) may arise from assay conditions (cell line variability, incubation time). Standardization steps:

  • Use validated cell lines (e.g., HepG2 for hepatocellular carcinoma) .
  • Include positive controls (e.g., doxorubicin) and normalize data to solvent-only baselines.
  • Perform dose-response curves in triplicate with statistical validation (p < 0.05) .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) against kinase domains (e.g., c-Fms, c-Kit) identifies potential interactions. The pyrrolopyridine core aligns with ATP-binding pockets, while the ester group modulates steric hindrance. QSAR models highlight the chlorine atom’s role in enhancing hydrophobic interactions (logP ~2.1) .

Methodological Notes

  • Synthetic Reproducibility : Batch-to-batch variability in halogenated intermediates (e.g., 5-chloronicotinic acid) necessitates strict control of anhydrous conditions .
  • Analytical Validation : Cross-validate NMR data with literature spectra (e.g., CAS 952182-XX-XX) to confirm regiochemistry .
  • Ethical Compliance : Follow institutional guidelines for handling chlorinated heterocycles (toxicity category LD50 >500 mg/kg in rodents) .

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